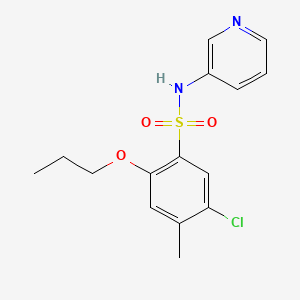![molecular formula C18H16F2O4 B4729336 (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B4729336.png)
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE
Descripción general
Descripción
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by the presence of difluoromethoxy and dimethoxy phenyl groups
Métodos De Preparación
The synthesis of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzaldehyde and 2,5-dimethoxyacetophenone.
Reaction Conditions: The key step in the synthesis is the aldol condensation reaction between 3-(difluoromethoxy)benzaldehyde and 2,5-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural features.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By affecting these molecular targets, the compound can alter cellular processes such as apoptosis, proliferation, and inflammation.
Comparación Con Compuestos Similares
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (E)-1-[3-(METHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE and (E)-1-[3-(TRIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE share structural similarities.
Uniqueness: The presence of the difluoromethoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
(E)-1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2O4/c1-22-14-7-9-17(23-2)13(11-14)6-8-16(21)12-4-3-5-15(10-12)24-18(19)20/h3-11,18H,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGAPGKDWFDVLQ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=CC=C2)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=CC=C2)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


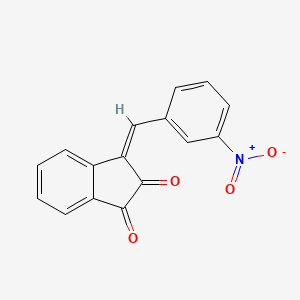
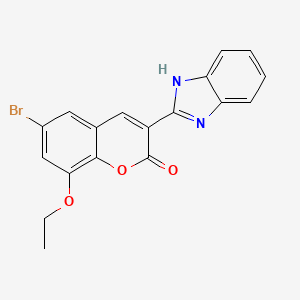
![CYCLOPENTYL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4729276.png)
![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B4729278.png)

![1-(2,2-DIMETHYLPROPANOYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4729281.png)
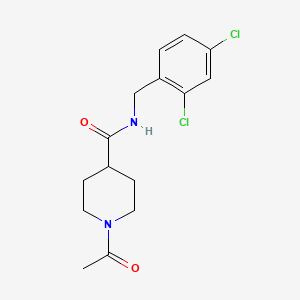
![methyl [2-(4,5-dimethoxy-2-{[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]carbamate](/img/structure/B4729301.png)
![3-(4-Chlorophenyl)-4-[(4-fluorophenyl)carbamoyl]-2-phenyl-1,2-oxazolidine-5-carboxylic acid](/img/structure/B4729304.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4729308.png)
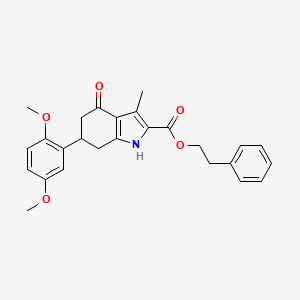
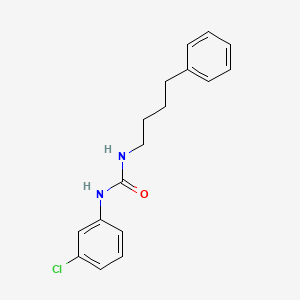
![6-{[3-(Cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4729327.png)
